molecular formula C9H10BBrO2 B14069936 (4-Bromo-2-cyclopropylphenyl)boronic acid

(4-Bromo-2-cyclopropylphenyl)boronic acid

Cat. No.: B14069936
M. Wt: 240.89 g/mol
InChI Key: YJMJWSOWJHRKOP-UHFFFAOYSA-N
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Description

(4-Bromo-2-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H10BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a cyclopropyl group at the 2-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of arylboronic acids, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods involve the use of organolithium or Grignard reagents, which react with boron-containing electrophiles to form the desired boronic acid .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-cyclopropylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and temperature (e.g., 80-100°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. For example, in the Suzuki-Miyaura reaction, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (4-Bromo-2-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

Molecular Formula

C9H10BBrO2

Molecular Weight

240.89 g/mol

IUPAC Name

(4-bromo-2-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H10BBrO2/c11-7-3-4-9(10(12)13)8(5-7)6-1-2-6/h3-6,12-13H,1-2H2

InChI Key

YJMJWSOWJHRKOP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Br)C2CC2)(O)O

Origin of Product

United States

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